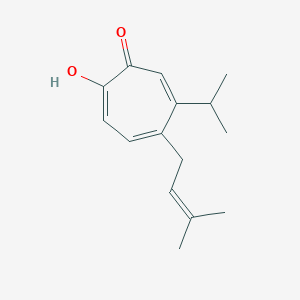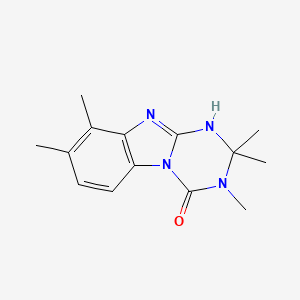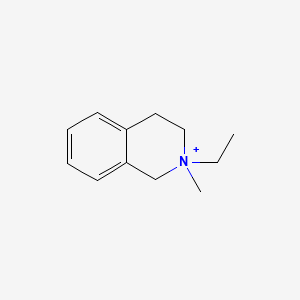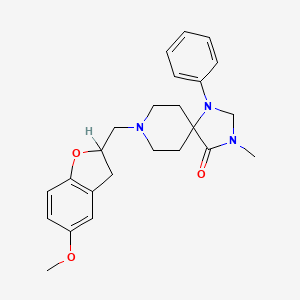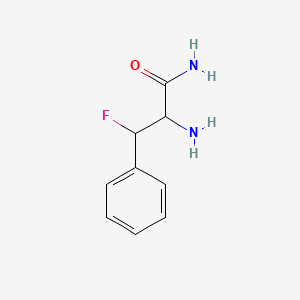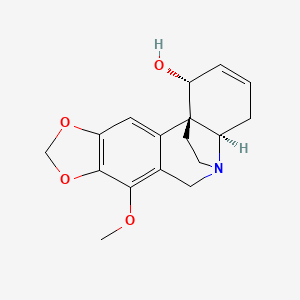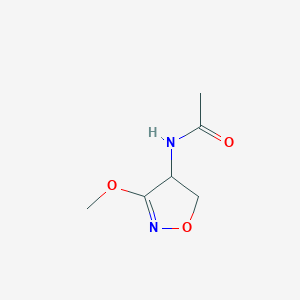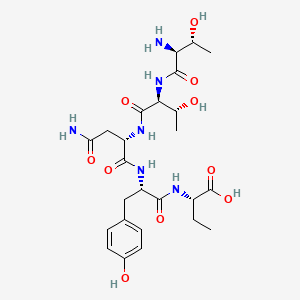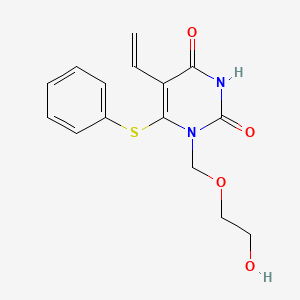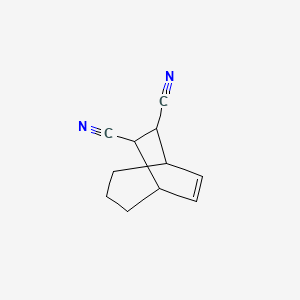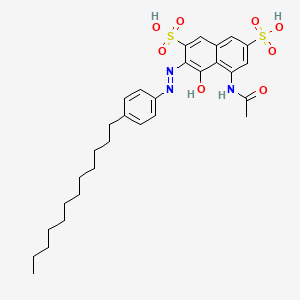
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) is a diazonium compound with a complex structure that includes a benzenediazonium core substituted with an aminocarbonyl group at the 5-position and a methoxy group at the 2-position. The compound is further stabilized by the presence of a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Méthodes De Préparation
The synthesis of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine. The process begins with the treatment of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex .
Analyse Des Réactions Chimiques
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and various phenols and aromatic amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, depending on the nucleophiles and reaction conditions present. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group, which can form covalent bonds with nucleophilic sites on other molecules .
Comparaison Avec Des Composés Similaires
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) can be compared with other diazonium compounds such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4-(Dimethylamino)benzenediazonium trichlorozincate: Another diazonium compound with a dimethylamino group, used in dye synthesis and other applications.
Benzenediazonium tetrafluoroborate: Known for its stability and use in fluorination reactions.
The uniqueness of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in its reactions.
Propriétés
Numéro CAS |
68540-96-5 |
|---|---|
Formule moléculaire |
C8H8Cl3N3O2Zn |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
zinc;5-carbamoyl-2-methoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C8H7N3O2.3ClH.Zn/c1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;/h2-4H,1H3,(H-,9,12);3*1H;/q;;;;+2/p-2 |
Clé InChI |
KQYNZGGMBPIQGA-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Numéros CAS associés |
68540-96-5 72139-05-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


